molecular formula C17H22ClN3O5S3 B14993441 2-(4-{4-[(4-Chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-yl}piperazin-1-yl)ethanol

2-(4-{4-[(4-Chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-yl}piperazin-1-yl)ethanol

Cat. No.: B14993441
M. Wt: 480.0 g/mol
InChI Key: FBVBNYPBBUIBRN-UHFFFAOYSA-N
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Description

2-(4-{4-[(4-Chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-yl}piperazin-1-yl)ethanol is a complex organic compound with a molecular formula of C17H22ClN3O5S3 . This compound features a thiazole ring, a piperazine ring, and multiple sulfonyl groups, making it a versatile molecule in various chemical and biological applications.

Properties

Molecular Formula

C17H22ClN3O5S3

Molecular Weight

480.0 g/mol

IUPAC Name

2-[4-[4-(4-chlorophenyl)sulfonyl-2-ethylsulfonyl-1,3-thiazol-5-yl]piperazin-1-yl]ethanol

InChI

InChI=1S/C17H22ClN3O5S3/c1-2-28(23,24)17-19-15(29(25,26)14-5-3-13(18)4-6-14)16(27-17)21-9-7-20(8-10-21)11-12-22/h3-6,22H,2,7-12H2,1H3

InChI Key

FBVBNYPBBUIBRN-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC(=C(S1)N2CCN(CC2)CCO)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{4-[(4-Chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-yl}piperazin-1-yl)ethanol typically involves multi-step organic reactionsThe final step involves the addition of the ethanol group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(4-{4-[(4-Chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-yl}piperazin-1-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

2-(4-{4-[(4-Chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-yl}piperazin-1-yl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-{4-[(4-Chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-yl}piperazin-1-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-{4-[(4-Chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-yl}piperazin-1-yl)ethanol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its multiple sulfonyl groups and the presence of both thiazole and piperazine rings make it a versatile molecule for various applications .

Biological Activity

The compound 2-(4-{4-[(4-Chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-yl}piperazin-1-yl)ethanol is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from piperazine derivatives and incorporating sulfonyl and thiazole functionalities. The synthetic route often utilizes reagents such as 4-chlorophenylsulfonyl chloride and ethylsulfonyl derivatives , followed by various coupling reactions to achieve the desired structure.

Antimicrobial Activity

Studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the piperazine nucleus have shown effectiveness against various bacterial strains. The presence of the sulfonamide group enhances their antibacterial action, as evidenced by IC50 values ranging from 2.14 µM to 6.28 µM in related compounds .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored extensively:

  • Acetylcholinesterase (AChE) Inhibition : Compounds with similar piperazine and thiazole structures have been reported to inhibit AChE effectively, which is crucial in treating neurodegenerative diseases like Alzheimer's .
  • Urease Inhibition : The sulfonamide moiety contributes to urease inhibition, making these compounds promising candidates for treating conditions like urinary tract infections .

Anticancer Properties

Recent studies indicate that thiazole-containing compounds possess anticancer properties. Specifically, they have shown cytostatic activity against various cancer cell lines, suggesting that the compound may inhibit tumor growth by targeting specific cellular pathways .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of piperazine derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited a broad spectrum of activity, with significant inhibition observed at low concentrations (IC50 values indicating strong potency) .

Case Study 2: Enzyme Inhibition Profile

Research focused on the enzyme inhibition profile of related compounds showed that those with the sulfonamide group had enhanced AChE inhibitory activity compared to standard drugs, indicating a potential for developing new therapeutic agents for cognitive disorders .

Research Findings Summary

Activity Type IC50 Values (µM) Remarks
Antibacterial2.14 - 6.28Effective against multiple bacterial strains
AChE InhibitionNot specifiedPotential for neurodegenerative disease treatment
Urease InhibitionNot specifiedPossible application in urinary tract infections
AnticancerNot specifiedCytostatic activity observed in cancer cell lines

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving piperazine and thiazole intermediates. A common approach includes refluxing precursors (e.g., chalcone derivatives) with ethanol under acidic or basic conditions. For example, a chalcone intermediate reacts with 3,5-dichlorophenylhydrazine hydrochloride in ethanol at reflux (~12 hours), followed by filtration and purification . Optimization may involve adjusting solvent polarity (e.g., dichloromethane for intermediates), catalyst selection (e.g., K₂CO₃ for deprotonation), or temperature control to improve yields (reported up to 48% in some cases) .

Q. How is structural characterization performed to confirm the compound’s identity?

  • Methodological Answer : A combination of spectroscopic and crystallographic techniques is employed:

  • NMR/LC-MS : For verifying molecular integrity and purity.
  • X-ray diffraction (XRD) : Critical for resolving crystal structures. For example, synchrotron XRD and single-crystal analysis have been used to confirm piperazine-thiadiazole frameworks in analogous compounds, with H atoms refined using riding models (C—H = 0.93–0.96 Å) .
  • Elemental analysis : Validates stoichiometry (e.g., C, H, N, S content) .

Q. What stability considerations are critical during storage and handling?

  • Methodological Answer : Stability is assessed under stress conditions (heat, light, humidity) via HPLC or LC-MS. Impurities such as sulfoxides (e.g., Perphenazine Sulphoxide) may form under oxidative conditions, necessitating inert atmospheres and desiccants . Long-term storage recommendations include amber vials at –20°C to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Methodological Answer :

  • Analog synthesis : Modify substituents (e.g., chlorophenyl, ethylsulfonyl groups) to assess their impact on target binding .
  • In silico modeling : Molecular docking (e.g., using AutoDock Vina) predicts interactions with targets like kinase domains. For example, pyrimidin-2-ylamino groups in similar compounds show enhanced binding to ATP pockets .
  • Biological assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease panels) to correlate structural changes with activity .

Q. How can contradictory pharmacological data from different studies be resolved?

  • Methodological Answer : Contradictions often arise from impurities or divergent assay conditions. Strategies include:

  • Impurity profiling : Use HPLC-MS to identify and quantify byproducts (e.g., sulfoxide derivatives in Perphenazine analogs) .
  • Standardized protocols : Replicate assays under controlled conditions (pH, temperature, cell lines). For example, bioactivity discrepancies in thiadiazole derivatives were resolved by standardizing cell viability protocols (e.g., MTT assay) .

Q. What mechanistic insights can be gained from studying the compound’s interaction with biological targets?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) : Quantifies binding kinetics (KD, kon/koff) for targets like GPCRs or ion channels .
  • CRISPR screening : Identifies genetic dependencies (e.g., knockout libraries to pinpoint target pathways) .
  • Metabolomics : Tracks downstream effects (e.g., ATP depletion in cancer cells) using LC-MS/MS .

Q. What advanced analytical methods are recommended for detecting degradation products?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to UV light (ICH Q1B), acidic/alkaline hydrolysis, or peroxides, followed by LC-HRMS to identify degradation pathways .
  • Isotopic labeling : Use <sup>13</sup>C/Deuterated analogs to trace fragmentation patterns in mass spectrometry .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET prediction : Tools like SwissADME estimate solubility (LogP), permeability (Caco-2 models), and cytochrome P450 interactions .
  • Molecular dynamics (MD) : Simulates membrane penetration (e.g., blood-brain barrier) using GROMACS, with force fields like CHARMM36 .

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